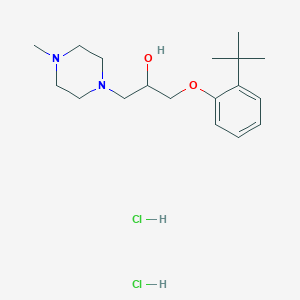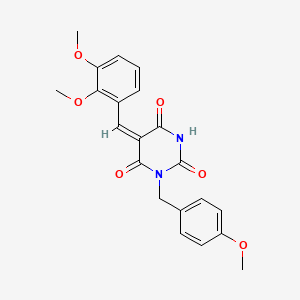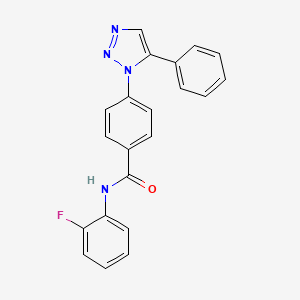
5-(4-biphenylylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
Übersicht
Beschreibung
5-(4-biphenylylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole, commonly known as PBD, is a heterocyclic organic compound that has been extensively studied due to its unique properties. PBD has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various applications in scientific research. In
Wirkmechanismus
The mechanism of action of PBD is based on its ability to intercalate into the DNA helix. PBD can insert itself between the base pairs of DNA, causing a distortion in the helix structure. This distortion can lead to DNA damage, such as strand breaks or crosslinks, which can ultimately result in cell death. PBD has been found to exhibit preferential binding to certain DNA sequences, such as those with high AT content.
Biochemical and Physiological Effects
PBD has been found to exhibit a range of biochemical and physiological effects. In addition to its DNA intercalation properties, PBD has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and RNA polymerase. PBD has also been found to induce apoptosis, or programmed cell death, in cancer cells. In terms of physiological effects, PBD has been shown to have low toxicity in animal models and to be rapidly excreted from the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of PBD is its ability to selectively target DNA and induce cell death in cancer cells. This makes it a promising candidate for cancer therapy. Additionally, PBD has been found to have low toxicity and to be rapidly excreted from the body, which is important for drug development. However, one of the limitations of PBD is its relatively low solubility in water, which can make it difficult to work with in certain experiments. Additionally, PBD can exhibit non-specific binding to proteins and other biomolecules, which can complicate its use in certain applications.
Zukünftige Richtungen
There are several future directions for research involving PBD. One area of interest is the development of PBD-based drug delivery systems, which could be targeted to specific cells or tissues. Another area of interest is the exploration of PBD as a potential therapeutic agent for other diseases, such as viral infections or genetic disorders. Additionally, further studies are needed to better understand the mechanism of action of PBD and its interactions with DNA and other biomolecules.
Wissenschaftliche Forschungsanwendungen
PBD has been widely used in scientific research due to its unique properties. One of its primary applications is as a fluorescent probe for detecting nucleic acids. PBD can intercalate into the DNA helix and emit fluorescence, allowing for the visualization and quantification of DNA in cells and tissues. PBD has also been used as a photosensitizer for photodynamic therapy, which involves the use of light to activate a photosensitizing agent that can selectively kill cancer cells. Additionally, PBD has been studied for its potential as a drug delivery system, as it can be conjugated with various drugs and targeted to specific cells or tissues.
Eigenschaften
IUPAC Name |
3-(3-methylphenyl)-5-[(4-phenylphenyl)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O/c1-16-6-5-9-20(14-16)22-23-21(25-24-22)15-17-10-12-19(13-11-17)18-7-3-2-4-8-18/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDDJJQTTUCDAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Biphenyl-4-ylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B4853515.png)
amino]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B4853519.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-cyclopentylthiourea](/img/structure/B4853538.png)
![methyl 7-methyl-2,4-dioxo-3-(3-phenoxybenzyl)-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4853545.png)
![2-[(5-chloro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4853547.png)

![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4853572.png)
![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4853579.png)

![3-[(3-phenyl-2-propen-1-yl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4853605.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-2-phenylacetamide](/img/structure/B4853610.png)
![3-[({2-chloro-4-methyl-5-[2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethoxy]phenyl}sulfonyl)amino]benzoic acid](/img/structure/B4853618.png)

![2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B4853638.png)